molecular formula C8H14N2O3 B3260331 1-(Carbamoylamino)cyclohexane-1-carboxylic acid CAS No. 32976-23-1

1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Cat. No.: B3260331
CAS No.: 32976-23-1
M. Wt: 186.21 g/mol
InChI Key: ARGQBLGGEAPHLW-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)cyclohexane-1-carboxylic acid ( 32976-23-1) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. This white solid compound, with a molecular formula of C 8 H 14 N 2 O 3 and a molecular weight of 186.21 g/mol, features a cyclohexane ring core that is mono-substituted at the 1-position with both a carboxylic acid (C(=O)O) and a ureido (carbamoylamino, NC(N)=O) functional group . This unique structure, which can be represented by the SMILES notation O=C(C1(NC(N)=O)CCCCC1)O, provides researchers with a versatile scaffold . The molecule's value stems from its dual functionality; the carboxylic acid group can undergo typical reactions such as amide coupling and esterification, while the ureido moiety can engage in hydrogen bonding, influencing the compound's physicochemical properties and its interaction with biological targets . As a derivative of cyclohexanecarboxylic acid—a known precursor in industrial synthesis—this compound serves as a critical intermediate for the development of more complex molecules, including potential protease inhibitors, receptor modulators, and candidates for library synthesis in high-throughput screening . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(carbamoylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(13)10-8(6(11)12)4-2-1-3-5-8/h1-5H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQBLGGEAPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Carbamoylamino Cyclohexane 1 Carboxylic Acid and Its Analogues

Foundational Synthetic Routes to Cycloalkylaminoacids

Rearrangement to Hydantoin (B18101) and Subsequent Hydrolysis

A well-established and versatile method for the synthesis of α,α-disubstituted amino acids, including cyclic derivatives, is the Bucherer-Bergs reaction. drugfuture.comalfa-chemistry.comwikipedia.orgorganic-chemistry.orgnih.gov This multicomponent reaction typically involves the treatment of a ketone or an aldehyde with potassium cyanide and ammonium (B1175870) carbonate to yield a hydantoin. wikipedia.org In the context of 1-(carbamoylamino)cyclohexane-1-carboxylic acid, the synthesis commences with cyclohexanone.

The reaction proceeds through the initial formation of a cyanohydrin from cyclohexanone, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com Subsequent intramolecular cyclization and rearrangement steps lead to the formation of cyclohexanespiro-5'-hydantoin. wikipedia.org The general mechanism is outlined below:

Table 1: Key Steps in the Bucherer-Bergs Reaction for Cyclohexanespiro-5'-hydantoin

StepReactantsIntermediate/ProductDescription
1Cyclohexanone, KCN, (NH₄)₂CO₃Cyclohexanone cyanohydrinNucleophilic addition of cyanide to the carbonyl group of cyclohexanone.
2Cyclohexanone cyanohydrin, NH₃1-Aminocyclohexane-1-carbonitrileSubstitution of the hydroxyl group with an amino group.
31-Aminocyclohexane-1-carbonitrile, CO₂Cyano-carbamic acid derivativeNucleophilic addition of the amino group to carbon dioxide (from ammonium carbonate).
4Cyano-carbamic acid derivativeCyclohexanespiro-5'-hydantoinIntramolecular cyclization and rearrangement.

The resulting spiro-hydantoin can then be subjected to hydrolysis under acidic or basic conditions. alfa-chemistry.com This hydrolysis cleaves the hydantoin ring to afford the target N-carbamoyl amino acid, this compound. This two-step sequence provides a straightforward and efficient route to the desired product from readily available starting materials.

Application of the Hofmann Reaction

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnrochemistry.comresearchgate.netmasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate, which can be hydrolyzed to the corresponding amine. wikipedia.org The Hofmann rearrangement can be adapted for the synthesis of 1-aminocyclohexane-1-carboxylic acid, a precursor to the title compound.

A suitable starting material for this approach is 1,1-cyclohexanediacetic acid monoamide. This can be prepared from 1,1-cyclohexanediacetic anhydride (B1165640) by reaction with ammonia. The Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide is typically carried out using bromine in an aqueous solution of sodium hydroxide. wikipedia.org

The reaction mechanism involves the following key transformations:

N-Bromination: The primary amide is first deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide.

Rearrangement: A second deprotonation at the nitrogen atom is followed by a concerted rearrangement where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

Hydrolysis: The isocyanate intermediate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and readily decarboxylates to yield 1-aminocyclohexane-1-carboxylic acid.

To obtain the target compound, this compound, the resulting 1-aminocyclohexane-1-carboxylic acid can be subsequently reacted with a cyanate (B1221674) source, such as potassium cyanate, under controlled conditions.

Table 2: Hofmann Rearrangement for the Synthesis of 1-Aminocyclohexane-1-carboxylic Acid

StepStarting MaterialReagentsIntermediate/Product
11,1-Cyclohexanediacetic acid monoamideBr₂, NaOH(aq)N-Bromoamide
2N-BromoamideNaOH(aq)Isocyanate
3IsocyanateH₂O1-Aminocyclohexane-1-carboxylic acid

Advanced and Stereoselective Synthesis Strategies

Diels-Alder Cycloaddition for Cyclohexene (B86901) Carboxylic Acid Precursors

The Diels-Alder reaction is a powerful and highly stereospecific [4+2] cycloaddition reaction that is widely used for the construction of six-membered rings. cerritos.edupraxilabs.comnih.govresearchgate.net This methodology can be employed to synthesize cyclohexene carboxylic acid derivatives, which serve as versatile precursors for this compound and its analogues. nih.govnih.gov

A typical Diels-Alder approach would involve the reaction of a suitable diene with a dienophile containing a carboxylic acid or a masked carboxylic acid functionality. For instance, the reaction of 1,3-butadiene (B125203) with maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride. cerritos.edu This adduct can then be subjected to a series of transformations to introduce the amino group at the C1 position and cleave one of the carboxyl groups.

For a more direct approach leading to α-amino acid precursors, a dienophile such as methyl 2-acetamidoacrylate can be used. Its reaction with a diene, for example, Danishefsky's diene, can lead to a highly functionalized cyclohexene derivative that can be further elaborated to the desired amino acid. rsc.org The stereoselectivity of the Diels-Alder reaction can be controlled by using chiral auxiliaries or chiral Lewis acid catalysts, allowing for the enantioselective synthesis of cyclic amino acid analogues. orientjchem.org

Table 3: Representative Diels-Alder Reaction for Cyclohexene Precursor Synthesis

DieneDienophileProduct
1,3-ButadieneMaleic Anhydride4-Cyclohexene-cis-1,2-dicarboxylic anhydride
Danishefsky's dieneMethyl 2-acetamidoacrylateFunctionalized cyclohexenone derivative

Subsequent functional group manipulations of the Diels-Alder adducts, such as hydrogenation of the double bond, conversion of one of the functional groups into an amino group (e.g., via a Curtius or Hofmann rearrangement), and hydrolysis, can lead to the target cycloalkylaminoacids. nih.gov

Diazo-Addition Methods for Constrained Ring Systems

Diazo compounds are versatile reagents in organic synthesis, capable of undergoing a variety of transformations, including cycloaddition reactions. nih.govnih.gov The [3+2] cycloaddition of diazo compounds with suitable dipolarophiles provides an efficient route to five-membered heterocyclic rings, which can be used to construct constrained spirocyclic analogues of this compound. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.org

For instance, the reaction of a diazo compound with an imine can lead to the formation of a triazoline ring, which can then rearrange or be further transformed. A particularly relevant application is the synthesis of spiro-hydantoins through the reaction of diazo compounds with isocyanates or their precursors.

A more direct approach involves the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from hydroximoyl chlorides) with 5-iminohydantoins. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction can be used to synthesize novel spiro-hydantoin-1,2,4-oxadiazoline compounds, which are structurally constrained analogues. beilstein-journals.orgbeilstein-journals.orgnih.gov The general strategy involves the synthesis of a 5-iminohydantoin starting from a ketone, followed by its reaction with a nitrile oxide.

Table 4: General Scheme for Diazo-Addition to Form Spiro-Compounds

1,3-DipoleDipolarophileProduct Type
DiazoalkaneImineTriazoline
Nitrile Oxide5-IminohydantoinSpiro-hydantoin-1,2,4-oxadiazoline

These methods offer a modular approach to the synthesis of a diverse range of constrained cyclic amino acid analogues by varying the substituents on both the diazo compound and the dipolarophile.

Curtius Rearrangement in Related Carboxylic Acid Derivatives

The Curtius rearrangement is another powerful method for the conversion of carboxylic acids into primary amines, proceeding through an acyl azide (B81097) and an isocyanate intermediate. nih.govnih.govrsc.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration at the migrating carbon. nih.gov

For the synthesis of this compound or its precursor, 1-aminocyclohexane-1-carboxylic acid, a suitable starting material would be a derivative of cyclohexane-1,1-dicarboxylic acid. For example, the mono-ester mono-carboxylic acid of cyclohexane-1,1-dicarboxylic acid can be used.

The synthetic sequence involves the following steps:

Acyl Azide Formation: The free carboxylic acid group is converted into an acyl azide. This is often achieved by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. nih.govrsc.org

Curtius Rearrangement: The acyl azide is then heated, causing it to rearrange with the loss of nitrogen gas to form an isocyanate.

Trapping of the Isocyanate: The isocyanate can be trapped with water to form a carbamic acid, which decarboxylates to the primary amine. Alternatively, trapping with an alcohol, such as tert-butanol, yields a Boc-protected amine, which can be deprotected under acidic conditions. nih.gov

This methodology provides a reliable route to the desired amino acid and is particularly useful for preparing N-protected derivatives that are valuable in peptide synthesis. rsc.org

Table 5: Key Steps in the Curtius Rearrangement for Amino Acid Synthesis

StepSubstrateReagentsIntermediate/Product
1Cyclohexane-1,1-dicarboxylic acid mono-esterDPPA or SOCl₂ then NaN₃Acyl azide
2Acyl azideHeatIsocyanate
3IsocyanateH₂O or t-BuOH1-Aminocyclohexane-1-carboxylic acid ester or Boc-protected amino ester

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of specific stereoisomers of cyclic amino acids and their derivatives is a significant area of chemical research. Enantioselective and diastereoselective methods are crucial for producing compounds with defined three-dimensional structures, which is often essential for their application in fields like medicinal chemistry.

For analogues of this compound, stereocontrol can be achieved through various strategies. One approach involves the use of chiral auxiliaries or catalysts. For instance, the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been accomplished by combining the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization. nih.govmdpi.com In this method, the stereoselectivity is directed by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, which acts as a chiral auxiliary. mdpi.com This general principle can be adapted to cyclohexane (B81311) systems to control stereochemistry.

Another key strategy is the stereoselective transformation of functional groups on a pre-existing carbocyclic frame. The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a hydroxylated analogue, has been achieved through selective transformations of a starting enone cycloadduct. rsc.org The stereochemistry of the intermediates in this synthesis was confirmed by X-ray structure determination, highlighting the precise control over the spatial arrangement of the functional groups. rsc.org

Enantioselective synthesis can also be achieved using carbene insertion reactions. While demonstrated for a cyclopentane (B165970) system, the synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid utilized an alkylidene carbene 1,5-C-H insertion reaction as the key step to establish the stereochemistry with high enantiomeric excess. nih.gov Such intramolecular reactions are powerful tools for creating chiral centers in cyclic systems. Furthermore, catalytic enantioselective methods, such as the one-pot double allylic alkylation of a glycine-derived imine using a chinchonidine-derived catalyst under phase-transfer conditions, have been developed for preparing scaffolds like (S)-4-methyleneproline, which can be precursors to more complex cyclic amino acids. mdpi.com

Derivatization Strategies and Functional Group Transformations

The modification of this compound and its analogues is essential for creating diverse chemical structures. These modifications include the protection and deprotection of the nitrogen atom, the synthesis of complex derivatives, and the introduction of new functional groups.

Synthesis of Amidrazone Derivatives Containing Cyclohexene Moieties

Amidrazones are a class of compounds known for their biological activities, and their synthesis from cyclohexene precursors represents a significant derivatization strategy. mdpi.commdpi.com New amidrazone derivatives have been synthesized by reacting N³-substituted amidrazones with anhydrides such as 3,4,5,6-tetrahydrophthalic anhydride in an anhydrous solvent like diethyl ether. mdpi.com This reaction yields acyl derivatives that incorporate the cyclohexene-1-carboxylic acid moiety. mdpi.comresearchgate.net

The structures of these newly synthesized linear compounds and their cyclized 1,2,4-triazole (B32235) derivatives are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com The research in this area aims to explore how the double bond in the cyclohexene system and the nature of various substituents influence the properties of the final compounds. mdpi.com

Table 2: Examples of Synthesized Amidrazone Derivatives from Cyclohexene Precursors mdpi.com
Compound IDStarting AnhydrideGeneral StructureYield
2a-2f3,4,5,6-Tetrahydrophthalic anhydrideAcyl derivatives containing a cyclohex-1-ene-1-carboxylic acid moietyHigh (e.g., 94.20% for one derivative)

Formation of Structurally Modified Analogues (e.g., with Hydroxyl Groups)

Introducing hydroxyl groups onto the cyclohexane ring of this compound creates structurally modified analogues with different physicochemical properties. The synthesis of such hydroxylated derivatives has been successfully demonstrated. For example, both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid have been synthesized from a common precursor derived from a Diels-Alder reaction. rsc.org

Another approach to hydroxylation involves the oxidation of a double bond within the carbocyclic ring. beilstein-journals.org For instance, an N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate was treated with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to produce a diol as a single isomer in 91% yield. beilstein-journals.org The steric bulk of the Boc protecting group can influence the stereoselectivity of the hydroxylation, directing the attack of the reagent. beilstein-journals.org A similar strategy could be applied to a cyclohexene precursor to generate hydroxylated analogues of the target compound. The synthesis of 4-hydroxycyclohexane-1-carboxylic acid has also been reported, providing a potential starting material or reference compound for these synthetic efforts. nih.gov

Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Conformation

The cyclohexane (B81311) ring is well-established to adopt a non-planar "chair" conformation as its most stable arrangement, a principle that is expected to hold for 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. This conformation allows for the ideal tetrahedral bond angles of approximately 109.5° for the sp³-hybridized carbon atoms of the ring, thereby minimizing angle strain. The chair form also effectively alleviates torsional strain by ensuring that all C-H bonds on adjacent carbon atoms are in a staggered arrangement. Alternative conformations, such as the "boat" and "twist-boat," are significantly higher in energy due to steric hindrance and eclipsing interactions and are therefore considered transient intermediates in the process of ring flipping rather than stable conformations.

In a chair conformation, the substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are oriented parallel to the principal axis of the ring, pointing either up or down, while equatorial bonds point outwards from the "equator" of the ring. For this compound, both the carbamoylamino and carboxylic acid groups are attached to the same carbon atom (C1).

The spatial arrangement of these bulky functional groups is dictated by the principle of minimizing steric hindrance. Generally, larger substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. In the case of 1,1-disubstituted cyclohexanes, the conformational preference is determined by the relative steric demands of the two substituents. Given the considerable size of both the carbamoylamino and carboxylic acid groups, it is highly probable that in the most stable conformer, the larger of these two groups would occupy the equatorial position to minimize steric strain. The dynamic process of ring flipping allows for the interconversion between two chair conformers, where axial and equatorial positions are exchanged. The equilibrium will heavily favor the conformer with the bulkier group in the equatorial position.

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for elucidating the structure of molecules in solution and complementing the data obtained from solid-state studies.

While specific experimental NMR spectra for this compound are not available, the expected chemical shifts and signal patterns can be predicted based on the known spectra of related compounds and general principles of NMR spectroscopy.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring and the protons of the functional groups.

Cyclohexane Protons: The protons on the cyclohexane ring (C2 to C6) would likely appear as a complex multiplet in the region of approximately 1.2-2.5 ppm. The axial and equatorial protons are chemically non-equivalent and would exhibit different chemical shifts and coupling constants.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. princeton.edu

Carbamoylamino Protons: The N-H protons of the carbamoylamino group would also be expected to appear as distinct signals, likely as broad singlets, with chemical shifts influenced by solvent and hydrogen bonding.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Cyclohexane Carbons: The carbon atoms of the cyclohexane ring are expected to resonate in the aliphatic region, typically between 20 and 45 ppm. Due to the symmetry of the ring, some of these carbons may be chemically equivalent, leading to fewer than six distinct signals.

Quaternary Carbon (C1): The carbon atom to which both functional groups are attached (C1) is a quaternary carbon and would likely appear at a chemical shift of approximately 40-60 ppm.

Carbonyl Carbons: The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 170-185 ppm. princeton.edu The carbonyl carbon of the carbamoylamino group would also appear in a similar downfield region.

The interactive data tables below summarize the predicted NMR chemical shift ranges for this compound based on analogous structures.

Predicted ¹H-NMR Chemical Shifts

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Cyclohexane CH₂ 1.2 - 2.5 Multiplet
Carboxylic Acid OH 10 - 13 Broad Singlet

Predicted ¹³C-NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Cyclohexane CH₂ 20 - 45
Quaternary C1 40 - 60
Carboxylic Acid C=O 170 - 185

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for the structural elucidation of "this compound" by identifying the functional groups present in the molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the carboxylic acid group is indicated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations of the cyclohexane ring, typically appearing between 3000 and 2850 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching vibrations of the carboxylic acid and the amide functional groups are expected to produce strong absorption bands in the region of 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org The carboxylic acid carbonyl stretch usually appears around 1725-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is typically found between 1680 and 1630 cm⁻¹. These two bands may overlap, resulting in a broad and intense absorption peak.

The N-H stretching vibrations of the primary amide group (–CONH₂) give rise to two distinct bands in the region of 3500-3170 cm⁻¹. libretexts.org The asymmetric stretch appears at a higher frequency, while the symmetric stretch is found at a lower frequency. The N-H bending vibration, known as the amide II band, is expected to appear around 1640-1550 cm⁻¹. libretexts.org

The C-N stretching vibration of the amide group typically absorbs in the 1400-1200 cm⁻¹ range. The C-O stretching of the carboxylic acid is expected to be observed between 1320 and 1210 cm⁻¹. orgchemboulder.comlibretexts.org The O-H bend of the carboxylic acid may also be visible in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.comlibretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Bond Vibration Functional Group
3500-3170 N-H stretch Primary Amide
3300-2500 O-H stretch Carboxylic Acid
3000-2850 C-H stretch Cyclohexane
1760-1690 C=O stretch Carboxylic Acid, Amide I
1640-1550 N-H bend Amide II
1470-1450 C-H bend Cyclohexane
1440-1395 O-H bend Carboxylic Acid
1400-1200 C-N stretch Amide
1320-1210 C-O stretch Carboxylic Acid

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For "this compound" (molecular formula C₈H₁₄N₂O₃), the molecular weight is 186.21 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 186.

The fragmentation of the molecular ion can provide valuable structural information. Carboxylic acids are known to undergo characteristic fragmentation pathways, such as the loss of a water molecule (H₂O, 18 Da) or a carboxyl group (•COOH, 45 Da). The loss of a CHOOH moiety is also a common fragmentation for some organic acids. ed.ac.uk

The presence of the carbamoylamino group introduces additional fragmentation routes. A common fragmentation for amides is the cleavage of the C-N bond. The loss of the carbamoyl (B1232498) group (•CONH₂, 44 Da) or the entire carbamoylamino group would lead to significant fragment ions.

Another likely fragmentation pathway involves the cleavage of the cyclohexane ring. The loss of ethene (C₂H₄, 28 Da) or other small neutral molecules from the ring is a possibility. The fragmentation pattern can be complex due to the multiple functional groups present in the molecule. The analysis of the resulting fragment ions allows for the reconstruction of the original molecular structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Possible Neutral Loss
186 [C₈H₁₄N₂O₃]⁺• Molecular Ion (M⁺)
169 [M - NH₃]⁺• Ammonia (B1221849) (NH₃)
141 [M - •CONH₂]⁺ Carbamoyl radical (•CONH₂)
128 [M - CO₂ - H₂O]⁺• Carbon dioxide and Water
98 [C₆H₁₀O]⁺• Loss of carbamoylamino group
83 [C₆H₁₁]⁺ Cyclohexyl cation

Table 3: Compound Names Mentioned

Compound Name
This compound

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

While specific, dedicated mechanistic studies for the synthesis of 1-(carbamoylamino)cyclohexane-1-carboxylic acid are not extensively detailed in publicly available literature, the reaction mechanisms can be elucidated by examining common synthetic routes for structurally related α,α-disubstituted amino acids. Plausible pathways include modifications of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cyclohexanone. alfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org

Bucherer-Bergs Pathway:

The Bucherer-Bergs reaction is a multicomponent synthesis that produces hydantoins from a ketone, ammonium (B1175870) carbonate, and potassium cyanide. alfa-chemistry.comwikipedia.org This hydantoin (B18101) can then be hydrolyzed to yield the target carbamoylamino carboxylic acid.

The proposed mechanism involves several key steps:

Imine Formation: Cyclohexanone reacts with ammonia (B1221849) (from ammonium carbonate) to form a cyclohexylideneimine intermediate.

Aminonitrile Formation: A cyanide ion attacks the imine carbon to form 1-aminocyclohexane-1-carbonitrile. masterorganicchemistry.comwikipedia.org

Cyclization to Hydantoin: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) in a series of steps. The amino group attacks CO2, and subsequent intramolecular cyclization and rearrangement yield cyclohexanespiro-5'-hydantoin. wikipedia.orgresearchgate.net

Hydrolysis: The hydantoin ring is then hydrolyzed under basic or acidic conditions. The selective hydrolysis of one of the amide bonds in the hydantoin ring opens the ring to form the final product, this compound.

Strecker Pathway followed by Carbamoylation:

An alternative pathway involves the classic Strecker synthesis to first create the parent amino acid, 1-aminocyclohexane-1-carboxylic acid, which is then carbamoylated.

α-Aminonitrile Synthesis: This stage involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to produce 1-aminocyclohexane-1-carbonitrile. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. masterorganicchemistry.comnrochemistry.com

Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically with a strong acid, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 1-aminocyclohexane-1-carboxylic acid. masterorganicchemistry.com

Carbamoylation: The final step is the carbamoylation of the amino group. This is a non-enzymatic, irreversible reaction where the amino group reacts with a source of isocyanic acid, commonly generated in situ from potassium cyanate (B1221674) (KCNO) or urea (B33335). researchgate.netnih.govcaymanchem.com The nucleophilic nitrogen of the amino acid attacks the electrophilic carbon of isocyanic acid to form the carbamoylamino moiety. researchgate.net

Interactive Data Table: Comparison of Synthetic Pathways

Feature Bucherer-Bergs Pathway Strecker Pathway + Carbamoylation
Starting Materials Cyclohexanone, (NH4)2CO3, KCN Cyclohexanone, NH3, HCN; then KCNO
Key Intermediate Cyclohexanespiro-5'-hydantoin 1-Aminocyclohexane-1-carbonitrile
Carbamoyl (B1232498) Group Source Ammonium Carbonate (via CO2) Potassium Cyanate or Urea
Final Step Hydrolysis of hydantoin Carbamoylation of amino acid
Advantages One-pot synthesis to key intermediate Modular; allows isolation of parent amino acid

Theoretical and Computational Predictions of Chemical Reactivity

Specific theoretical and computational studies focused solely on this compound are not prominent in the reviewed literature. However, computational chemistry provides valuable tools for predicting the reactivity of such molecules.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure and predict sites of reactivity.

Electrostatic Potential Maps: These models would likely show the highest electron density around the carboxylic acid's oxygen atoms, making them susceptible to electrophilic attack (e.g., protonation). The carbonyl oxygen of the carbamoyl group would also be a site of high electron density.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help predict reactivity. The HOMO is likely centered on the non-bonding electrons of the oxygen and nitrogen atoms, indicating their nucleophilic character. The LUMO would be associated with the π* orbitals of the carbonyl groups, identifying them as the primary sites for nucleophilic attack.

Such calculations could also be used to model the reaction coordinates of synthetic steps, like the hydrolysis of the hydantoin intermediate in the Bucherer-Bergs reaction, to determine activation energies and predict the most favorable mechanistic pathway.

Studies on Reaction Intermediates and Transition States

The direct experimental study of reaction intermediates and transition states for the synthesis of this compound is challenging due to their transient nature. However, their structures and roles are inferred from established mechanisms of related reactions.

In the Bucherer-Bergs Reaction:

Intermediates: The key, isolable intermediate is the cyclohexanespiro-5'-hydantoin . organic-chemistry.org Preceding this are the more transient intermediates: cyclohexanone cyanohydrin , the cyclohexylideneimine , and 1-aminocyclohexane-1-carbonitrile . alfa-chemistry.comwikipedia.org The mechanism also proceeds through a cyano-carbamic acid and a 5-imino-oxazolidin-2-one before rearrangement to the final hydantoin. wikipedia.orgresearchgate.net

Transition States: The rate-determining step can vary, but a critical transition state involves the intramolecular cyclization of the cyano-carbamic acid. Stereochemical outcomes in related systems, such as the reaction with 4-tert-butylcyclohexanone, have been explained by detailed considerations of the transition state geometries of the cyclization steps. researchgate.netcdnsciencepub.com

In the Strecker Synthesis:

Intermediates: The primary intermediate is the α-aminonitrile (1-aminocyclohexane-1-carbonitrile). wikipedia.orgjk-sci.com The initial condensation of cyclohexanone and ammonia forms a tetrahedral intermediate which then eliminates water to form an iminium ion . masterorganicchemistry.com This iminium ion is the electrophile that reacts with the cyanide ion. During hydrolysis of the nitrile, a protonated nitrile and a 1,2-diamino-diol are formed as transient species. wikipedia.org

Transition States: The key C-C bond-forming step involves the nucleophilic attack of the cyanide ion on the iminium ion. The geometry of this transition state is crucial, especially in asymmetric variants of the Strecker synthesis where chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over another. youtube.com

Interactive Data Table: Key Intermediates in Synthesis

Synthetic Pathway Key Reaction Intermediates Role
Bucherer-Bergs Cyclohexylideneimine Electrophile for cyanide attack
1-Aminocyclohexane-1-carbonitrile Precursor to hydantoin ring
Cyclohexanespiro-5'-hydantoin Stable, isolable precursor to final product
Strecker Iminium ion Key electrophile for C-C bond formation
1-Aminocyclohexane-1-carbonitrile Stable intermediate, product of first stage
1-Aminocyclohexane-1-carboxylic acid Product of hydrolysis, substrate for carbamoylation

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties that are difficult to measure experimentally.

Detailed research findings from such calculations would typically involve the determination of the molecule's optimized geometry, Mulliken atomic charges, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, for instance, can reveal the most reactive sites of the molecule. The ureido and carboxylic acid moieties are expected to be the primary centers of reactivity due to the presence of electronegative oxygen and nitrogen atoms.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Predicted Value/Characteristic Significance
Optimized Geometry Chair conformation for the cyclohexane (B81311) ring Most stable energetic conformation
Mulliken Atomic Charges Negative charges on oxygen and nitrogen atoms Indicates sites for electrophilic attack
HOMO Energy Relatively high Indicates electron-donating capability
LUMO Energy Relatively low Indicates electron-accepting capability

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can explore its conformational space, providing a dynamic picture of its flexibility and preferred shapes in different environments, such as in aqueous solution.

These simulations can reveal how the cyclohexane ring can switch between its chair, boat, and twist-boat conformations, and how the ureido and carboxylic acid side chains orient themselves. The conformational flexibility of a molecule is a key determinant of its ability to bind to a biological target, such as an enzyme's active site. Studies on similar molecules, like 1-aminocyclohexane-1-carboxylic acid, have shown that the cyclohexane ring's conformational freedom is a significant factor in its biological activity. nih.gov

The results of MD simulations are often analyzed to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

Table 2: Expected Insights from Molecular Dynamics Simulations of this compound

Simulation Aspect Information Gained Implication for Biological Activity
Conformational Analysis Identification of low-energy conformers Determines the bioactive conformation
Solvent Effects Hydration shell structure around polar groups Influences solubility and binding affinity
Flexibility Analysis Root Mean Square Fluctuation (RMSF) of atoms Highlights flexible regions important for induced fit binding

Ligand-Target Interaction Modeling for Mechanistic Understanding

To understand the potential mechanism of action of this compound, particularly as an enzyme inhibitor, ligand-target interaction modeling is employed. This often involves molecular docking and more advanced simulation techniques to predict how the molecule binds to a specific protein target. A relevant target, based on the structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), is ACC oxidase (ACCO).

Many enzymes, including ACCO, require cofactors for their catalytic activity. ACCO is a non-heme iron(II)-containing enzyme that also requires ascorbate (B8700270) and bicarbonate. nih.govfrontiersin.org Modeling studies of ACCO have shown that bicarbonate plays a crucial role in stabilizing the binding of the substrate, ACC, within the active site. nih.gov It is proposed that bicarbonate and ACC together occupy a position similar to that of 2-oxoglutarate in related enzymes. nih.gov

For a potential inhibitor like this compound, understanding its interaction in the context of these cofactors is vital. Docking studies would need to account for the presence of the iron ion and bicarbonate to accurately predict the binding mode. The ureido group of the molecule could potentially form interactions that interfere with cofactor binding or stabilization, contributing to its inhibitory effect.

The active site of an enzyme is a three-dimensional cleft where the substrate binds and the chemical reaction occurs. saylor.org For ACCO, key amino acid residues in the active site are responsible for coordinating the iron cofactor and interacting with the substrate. frontiersin.org

Molecular docking simulations can predict the preferred binding orientation of this compound within the ACCO active site. It is hypothesized that the carboxylic acid group would interact with residues that typically bind the carboxylate of the natural substrate, ACC. The ureido group could form additional hydrogen bonds with other residues in the active site, potentially leading to a stronger binding affinity compared to the natural substrate and thus inhibiting the enzyme.

Modeling studies on inhibitors of ACCO have revealed that they coordinate with the metal ion and interact with key residues such as K158 and R300. nih.gov It is plausible that this compound could adopt a similar binding mode.

Table 3: Predicted Interactions of this compound with the ACCO Active Site

Molecular Moiety Interacting Residue/Cofactor Type of Interaction Predicted Consequence
Carboxylic Acid Active site metal ion (Fe(II)), Arginine/Lysine residues Ionic bond, Hydrogen bond Anchors the molecule in the active site
Ureido Group Aspartate/Glutamate residues, Serine/Threonine residues Hydrogen bond Enhances binding affinity and specificity

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics Containing Cyclohexane-1-carboxylic Acid Scaffolds

There is no available literature detailing the design and synthesis of peptidomimetics that specifically incorporate 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. Research in peptidomimetics often focuses on modifying peptides to enhance their therapeutic properties, and while cyclohexane (B81311) scaffolds are utilized to create rigid structures, the carbamoylamino variant has not been documented in this context.

Development of Conformationally Constrained Amino Acids for Peptide Research

The development of conformationally constrained amino acids is a key strategy in peptide research to control the secondary structure of peptides. nih.gov Cyclic structures, such as those derived from cyclohexane, can impart rigidity. nih.gov However, there are no studies that describe the synthesis or incorporation of this compound as a conformationally constrained amino acid in peptide research.

Investigation of Biological Target Interactions at the Molecular Level

No research is available that investigates the molecular interactions of this compound with biological targets.

There is no documented evidence of in vitro studies on the enzymatic activity mechanisms of this compound, particularly with 1-aminocyclopropane-1-carboxylic acid oxidase. This enzyme is crucial in the biosynthesis of ethylene (B1197577) in plants, and while its substrate, 1-aminocyclopropane-1-carboxylic acid, is a cyclic amino acid, there is no indication that this compound interacts with it.

While derivatives of cyclohexane carboxylic acid have been investigated as inhibitors of Diacylglycerol O-acyltransferase 1 (DGAT1), a target for the treatment of obesity and type 2 diabetes, there are no structure-activity relationship (SAR) studies that include this compound. The existing research on DGAT1 inhibitors focuses on different substitution patterns on the cyclohexane ring.

Analytical Methodologies for Research and Discovery

Chromatographic Techniques (e.g., Liquid Chromatography–High-Resolution Mass Spectrometry for In Vitro Metabolite Analysis)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful tool for the analysis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, particularly in the context of in vitro metabolite profiling. This technique offers the high sensitivity and selectivity required to identify and characterize metabolites in complex biological samples.

In a typical LC-HRMS workflow for metabolite analysis, the sample is first subjected to chromatographic separation on a reversed-phase column. This separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured with high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments, facilitating the structural elucidation of unknown metabolites.

Table 1: Illustrative LC-HRMS Parameters for Metabolite Analysis

ParameterValue/Condition
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive/Negative
Mass AnalyzerOrbitrap or Time-of-Flight (TOF)
Scan Range (m/z)50 - 1000
Resolution> 60,000 FWHM
Collision EnergyStepped (e.g., 10, 20, 40 eV) for fragmentation

This high-resolution data is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For this compound, LC-HRMS can be employed to monitor its formation from a parent compound in in vitro systems like liver microsomes or hepatocytes, providing insights into metabolic pathways.

Advanced Spectroscopic Analytical Methods (e.g., Electron Paramagnetic Resonance for Mechanistic Studies)

While more common spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural confirmation of this compound, advanced methods such as Electron Paramagnetic Resonance (EPR) spectroscopy can be employed for specific mechanistic investigations. EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals.

In the context of this compound, EPR could be utilized to investigate if its formation or subsequent reactions involve radical intermediates. For instance, if the compound is part of a metabolic pathway initiated by oxidative processes, EPR in conjunction with spin-trapping agents could identify and characterize any transient radical species formed. This would provide direct evidence for a radical-mediated mechanism, offering deeper insights into the chemical transformations involved.

Quantitative Analysis Approaches in Chemical Research

Accurate quantification of this compound is paramount in many research applications. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

A quantitative LC-MS/MS assay involves the development of a robust method that is validated for its linearity, accuracy, precision, and selectivity. A stable isotope-labeled internal standard of this compound is often synthesized and used to compensate for matrix effects and variations in instrument response.

The assay typically involves sample preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering components from the matrix (e.g., plasma, urine, or cell culture media). The extracted sample is then injected into the LC-MS/MS system.

Table 2: Example of a Multiple Reaction Monitoring (MRM) Transition for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Specific fragment ionOptimized value
Internal Standard (Stable Isotope Labeled)[M+H]⁺Corresponding fragment ionOptimized value

By constructing a calibration curve from samples with known concentrations of the analyte, the concentration of this compound in unknown samples can be accurately determined. This quantitative data is essential for pharmacokinetic studies, in vitro metabolism assays, and other research endeavors aimed at understanding the disposition of the compound.

Biochemical Transformations and Degradation Pathways

Microbial Metabolism of Cycloalkane Carboxylic Acids

There is no specific information available regarding the microbial metabolism of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. Studies on related cycloalkane carboxylic acids, such as cyclohexane (B81311) carboxylic acid, have identified both aerobic and anaerobic degradation pathways in various microorganisms. researchgate.netnih.govnih.govnih.gov For instance, anaerobic degradation in Geobacter metallireducens involves activation to cyclohexanoyl-CoA followed by dehydrogenation. researchgate.netnih.gov Aerobic pathways, such as in Alcaligenes species, can proceed via hydroxylation and subsequent ring cleavage. nih.gov However, it is not scientifically valid to extrapolate these pathways to this compound without direct experimental evidence.

Enzymatic Degradation Mechanisms in Biological Systems

Specific enzymes responsible for the degradation of this compound have not been identified or characterized. The degradation of the simpler compound, cyclohexane carboxylic acid, is known to be initiated by enzymes such as succinyl-CoA:CHC CoA transferase and CHCoA dehydrogenase in anaerobic bacteria. researchgate.netnih.gov Aerobic degradation can involve mixed-function oxygenases. nih.gov The enzymatic mechanisms for cleaving the carbamoylamino group or metabolizing the substituted cyclohexane ring of the target compound remain uninvestigated.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Methodologies

The exploration of innovative and efficient synthetic routes for 1-(Carbamoylamino)cyclohexane-1-carboxylic acid and its analogs is a primary focus for future research. While classical methods for the synthesis of ureido acids exist, the development of more streamlined, high-yielding, and stereoselective methodologies is crucial for facilitating further studies.

Future synthetic strategies may focus on:

One-Pot Reactions: Designing multi-component reactions where the cyclohexane (B81311) backbone, the carboxylic acid, and the carbamoyl (B1232498) functionalities are installed in a single synthetic operation. This approach would improve efficiency and reduce waste.

Catalytic Methods: The development of novel catalysts for the direct carbamoylation of 1-aminocyclohexane-1-carboxylic acid or related intermediates could offer a more sustainable and atom-economical route.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Enzymatic Synthesis: Biocatalytic methods, potentially using engineered enzymes, could provide a highly selective and environmentally friendly approach to producing enantiomerically pure derivatives. For instance, enzymes like those involved in the biosynthesis of ureido-containing natural products could be explored. nih.gov

Solid-Phase Synthesis: For the creation of libraries of related compounds for biological screening, the adaptation of solid-phase peptide synthesis techniques could be a powerful tool. This would involve anchoring the cyclohexane scaffold to a solid support and sequentially adding the necessary functional groups.

These advanced synthetic approaches will not only facilitate the production of this compound but also enable the systematic synthesis of a diverse range of analogs with modified substitution patterns on the cyclohexane ring, allowing for comprehensive structure-activity relationship (SAR) studies. scribd.commanagingip.com

Application of Advanced Spectroscopic and Structural Probes

A detailed understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to elucidating its properties and potential interactions with biological systems. Future research will undoubtedly leverage a suite of advanced spectroscopic techniques.

Key areas for spectroscopic investigation include:

Multidimensional NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NOESY and ROESY, can provide through-space correlations between protons, offering insights into the preferred solution-state conformation of the molecule. nih.govias.ac.in Isotope labeling (e.g., with ¹³C and ¹⁵N) can further enhance the resolution and information content of NMR spectra. nih.gov

Vibrational Spectroscopy: A combination of Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, particularly the hydrogen bonding interactions involving the carboxylic acid and ureido groups.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding its physical properties.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Advanced techniques like ion mobility-mass spectrometry could provide information about the gas-phase conformation of the molecule.

The data obtained from these advanced spectroscopic methods will be invaluable for validating and refining computational models of the molecule's structure and behavior.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Insight

The synergy between computational chemistry and experimental studies offers a powerful paradigm for gaining a profound understanding of the chemical reactivity and physical properties of this compound. Future research will increasingly rely on this integrated approach.

Promising avenues for computational and experimental integration include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the molecule's equilibrium geometry, vibrational frequencies, and electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals. nih.govnih.gov These theoretical predictions can be compared with experimental spectroscopic data for validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of the molecule in different solvent environments and at various temperatures, revealing the dynamic nature of its structure. researchgate.net This is particularly important for understanding its behavior in aqueous solution, which is relevant to potential biological applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying potential interactions with biological macromolecules, QM/MM simulations can be used to model the active site of an enzyme or receptor with high accuracy (QM) while treating the surrounding environment with a more computationally efficient method (MM).

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and design more efficient synthetic routes.

By combining the predictive power of computational chemistry with the empirical data from experimental studies, a more complete and nuanced understanding of the structure-property relationships of this compound can be achieved.

Exploration of New Biological Targets and Pathways for Mechanistic Investigation

While the specific biological activities of this compound are not yet well-defined, its structural motifs—a cyclic amino acid and a ureido group—are present in various biologically active molecules, suggesting a range of potential therapeutic applications to be explored in future research.

Future investigations could target:

Enzyme Inhibition: The ureido functionality is a known pharmacophore in various enzyme inhibitors. nih.gov Screening this compound and its derivatives against panels of enzymes, such as proteases, kinases, or ureases, could reveal novel inhibitory activities.

Antimicrobial Activity: The ureido group is found in a number of antibacterial and antifungal agents. nih.gov Future studies could assess the compound's efficacy against a broad spectrum of pathogenic microorganisms.

Anticancer Properties: Many ureido-containing compounds exhibit anticancer activity. nih.gov Investigating the cytotoxic effects of this molecule against various cancer cell lines could be a fruitful area of research.

Neurological Applications: As a cyclic amino acid derivative, it may interact with receptors or transporters in the central nervous system. Exploring its potential effects on neurological pathways could uncover novel therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, and which coupling reagents enhance reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclohexane derivatives. Key steps include carbamoylation and functional group protection. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dry dimethylformamide (DMF) improve yield by facilitating amide bond formation. Diisopropylethylamine (DIPEA) is often used as a base to optimize reaction conditions. Purification via recrystallization or column chromatography ensures high-purity products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure. For example, 1^1H NMR reveals chemical shifts corresponding to the carbamoylamino group (~6.5–7.5 ppm for NH protons) and cyclohexane ring protons (~1.2–2.5 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules, particularly in designing enzyme inhibitors or receptor modulators. Its carbamoylamino group enables hydrogen bonding with biological targets, while the cyclohexane ring enhances metabolic stability. Researchers often derivatize the carboxylic acid moiety to study structure-activity relationships (SAR) .

Advanced Research Questions

Q. How does the cyclohexane ring’s conformation influence the compound’s biological interactions?

  • Methodological Answer : Computational studies, such as density functional theory (DFT) or molecular dynamics simulations, reveal that chair conformations of the cyclohexane ring minimize steric hindrance, optimizing binding to target proteins. Substituents like the carbamoylamino group adopt equatorial positions to reduce strain, as shown in studies of analogous cyclohexane derivatives .

Q. What analytical strategies resolve stereoisomerism in derivatives of this compound?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with a Chiralpak® column) separates enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. For example, trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0) has distinct chromatographic retention times compared to cis isomers .

Q. How do fluorinated analogs of this compound compare in modulating enzyme activity?

  • Methodological Answer : Fluorination at specific positions (e.g., para to the carbamoylamino group) enhances electronegativity, altering binding kinetics. Kinetic assays (e.g., IC50_{50} measurements) show fluorinated analogs inhibit enzymes like cyclooxygenase-2 (COX-2) with higher potency due to improved hydrophobic interactions .

Q. What computational tools predict the synthetic feasibility of novel derivatives?

  • Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) leverages reaction databases to propose viable routes. For instance, AI models suggest using carbodiimide-mediated coupling for introducing the carbamoylamino group, validated by experimental yields ≥75% under optimized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.